Cas no 114030-44-3 (Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-)
114030-44-3 structure
Product Name:Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-
CAS-Nr.:114030-44-3
MF:C22H23NO3
MW:349.422926187515
CID:142865
PubChem ID:6918042
Update Time:2025-04-19
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
- Dexpemedolac
- Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-
- PEM-420
- (1S,4R)-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, cis-(+-)-
- 2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- SCHEMBL119498
- PEM 420
- 114716-16-4
- Dexpemedolac (USAN/INN)
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, cis(+-)-
- AY-30715
- (+-)-cis-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- 1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
- UNII-P7VK7RH5C7
- Pemedolac
- PEMEDOLAC [INN]
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-4-(PHENYLMETHYL)-, (1S-CIS)-
- Pemedolac [USAN:INN]
- PEM420
- cis-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S-cis)
- UNII-5285077I2I
- P7VK7RH5C7
- Pyrano[3,4-b]indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-
- D05404
- Dexpemedolac [USAN:INN]
- CHEMBL430916
- WAY-PEM 420
- AY 30715
- (1S,4R)-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- WAY-PEM-420
- 114030-44-3
- PEMEDOLAC [USAN]
- Pemedolac (USAN/INN)
- DEXPEMEDOLAC [USAN]
- DEXPEMEDOLAC [INN]
- (+/-)-CIS-4-BENZYL-1-ETHYL-1,3,4,9-TETRAHYDROPYRANO(3,4-B)INDOLE-1-ACETIC ACID
- D03727
- 5285077I2I
- (1S,4R)-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid
- AY-30,715
- 2-[1-Ethyl-4-(phenylmethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-4-(PHENYLMETHYL)-, CIS-(+/-)-
- TS-09531
-
- Inchi: 1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1
- InChI-Schlüssel: BUUODSZYUAZDIF-AOMKIAJQSA-N
- Lächelt: O1C[C@H](CC2C=CC=CC=2)C2C3C=CC=CC=3NC=2[C@@]1(CC(=O)O)CC
Berechnete Eigenschaften
- Genaue Masse: 349.16800
- Monoisotopenmasse: 349.16779360g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 5
- Komplexität: 504
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 62.3Ų
Experimentelle Eigenschaften
- PSA: 62.32000
- LogP: 4.60440
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)- Sicherheitsinformationen
- Signalwort:Warning
- Lagerzustand:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)- Verwandte Literatur
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
114030-44-3 (Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-) Verwandte Produkte
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- 57817-27-3(8-Propyl Etodolac)
- 41339-67-7(8-Desethyl Etodolac)
- 57816-83-8(1-Propyl Etodolac)
- 87226-41-3((R)-(-)-Etodolac)
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